4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid
Overview
Description
4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid typically involves the isomerization of 5-(2H-azirin-2-yl)oxazoles. This process can be catalyzed by rhodium(II) octanoate (Rh2(oct)4) and involves the reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile . The transformation proceeds through a nitrenoid-like transition state to yield a 3aH-pyrrolo[2,3-d]oxazole intermediate, followed by a 1,5-hydrogen shift .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 4H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness: 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid is unique due to its fused ring system, which combines the properties of both pyrrole and oxazole. This structural feature imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing new compounds with specific biological or chemical properties.
Properties
IUPAC Name |
4H-pyrrolo[2,3-d][1,3]oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-6(10)3-1-4-5(8-3)7-2-11-4/h1-2,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZFEOBWVJHCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1OC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647433 | |
Record name | 4H-Pyrrolo[2,3-d][1,3]oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041421-52-6 | |
Record name | 4H-Pyrrolo[2,3-d][1,3]oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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